molecular formula C25H21N3O2 B2943951 3-[3-(benzyloxy)pyridin-2-yl]-1-{[1,1'-biphenyl]-2-yl}urea CAS No. 877459-07-9

3-[3-(benzyloxy)pyridin-2-yl]-1-{[1,1'-biphenyl]-2-yl}urea

Cat. No.: B2943951
CAS No.: 877459-07-9
M. Wt: 395.462
InChI Key: ODKMHOMYRMQYJC-UHFFFAOYSA-N
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Description

3-[3-(benzyloxy)pyridin-2-yl]-1-{[1,1’-biphenyl]-2-yl}urea is a complex organic compound that features a pyridine ring substituted with a benzyloxy group and a biphenyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(benzyloxy)pyridin-2-yl]-1-{[1,1’-biphenyl]-2-yl}urea typically involves multiple steps, starting with the preparation of the benzyloxy-substituted pyridine derivative. This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the benzyloxy pyridine is coupled with a suitable aryl halide in the presence of a palladium catalyst . The resulting intermediate is then reacted with an isocyanate derivative of biphenyl to form the final urea compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[3-(benzyloxy)pyridin-2-yl]-1-{[1,1’-biphenyl]-2-yl}urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield a benzaldehyde derivative, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

3-[3-(benzyloxy)pyridin-2-yl]-1-{[1,1’-biphenyl]-2-yl}urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(benzyloxy)pyridin-2-yl]-1-{[1,1’-biphenyl]-2-yl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(benzyloxy)pyridin-2-yl]-1-{[1,1’-biphenyl]-2-yl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzyloxy-pyridine and biphenyl urea moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(3-phenylmethoxypyridin-2-yl)-3-(2-phenylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c29-25(27-22-15-8-7-14-21(22)20-12-5-2-6-13-20)28-24-23(16-9-17-26-24)30-18-19-10-3-1-4-11-19/h1-17H,18H2,(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKMHOMYRMQYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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